7-Amino-4-bromoisoindolin-1-one

Medicinal Chemistry Synthetic Methodology Isoindolinone Halogenation

Researchers developing ATP-competitive kinase inhibitors often struggle to introduce aromatic diversity without compromising metabolic stability. 7-Amino-4-bromoisoindolin-1-one solves this: the 7-amino group mimics adenine hinge-binding, while the 4-bromo handle enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings. • Validated in CLK-selective inhibitor synthesis (sub-μM IC50, high DYRK selectivity). • Bromine improves metabolic stability and antiproliferative potency (1.9-3.9× over non-brominated analogs). • Cost-effective synthesis (78% yield) ensures reliable supply.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 169045-01-6
Cat. No. B070029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-4-bromoisoindolin-1-one
CAS169045-01-6
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2C(=O)N1)N)Br
InChIInChI=1S/C8H7BrN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12)
InChIKeyCZZMFBYDHNKOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-4-bromoisoindolin-1-one: Dual-Functional Kinase Library Building Block


7-Amino-4-bromoisoindolin-1-one (CAS 169045-01-6) is a disubstituted isoindolinone scaffold bearing a primary amine at the 7-position and a bromine atom at the 4-position (molecular formula C₈H₇BrN₂O, MW 227.06 g/mol) . The 7-amino group serves as a hinge-binding motif that mimics adenine in ATP-binding pockets, while the 4-bromo substituent provides a versatile handle for transition-metal-catalyzed cross-coupling diversification [1]. This compound was explicitly employed as intermediate 10b in the synthesis of 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one-based CLK (cdc2-like kinase) inhibitors, a chemotype that demonstrated high selectivity against DYRK kinases and antiproliferative activity across multiple cancer cell lines [1].

Why 7-Amino-4-bromoisoindolin-1-one Cannot Be Replaced by Analogs


Simple substitution of 7-amino-4-bromoisoindolin-1-one with non-halogenated 7-aminoisoindolin-1-one (CAS 169044-98-8) eliminates the capacity for downstream Pd-catalyzed cross-coupling at the 4-position, a critical step for introducing aromatic diversity in kinase inhibitor programs [1]. Replacement with the 4-chloro analog (CAS 2098309-99-8) retains coupling competency but requires harsher reaction conditions due to the inherently lower reactivity of aryl chlorides in oxidative addition, potentially limiting substrate scope or demanding specialized ligand systems [1]. Furthermore, the bromine atom confers distinct metabolic stabilization effects on isoindolinone-containing scaffolds: a structure-metabolism study of tryptophanol-derived isoindolinones demonstrated that introduction of a bromine atom promotes higher metabolic stability and induces a decrement in oxidative metabolism at the indole 2- and 3-positions, a beneficial property not observed with non-halogenated congeners [2]. These differences mean that interchanging the bromo compound with close analogs can fundamentally alter both synthetic utility and the pharmacokinetic profile of derived drug candidates.

Quantitative Evidence: 7-Amino-4-bromoisoindolin-1-one vs. Analogs


Synthetic Yield: 4-Bromo vs. 4-Chloro Intermediates

In the same study that established the 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one CLK inhibitor series, compound 10b (7-amino-4-bromoisoindolin-1-one, the target compound) was prepared via NBS bromination of 7-aminoisoindolin-1-one (10a) in CH₂Cl₂ at −8°C for 1 hour, achieving a 78% isolated yield. Under comparable halogenation conditions optimized for chlorine, compound 10c (7-amino-4-chloroisoindolin-1-one) was obtained using NCS in acetonitrile at 60°C to reflux for 2 hours, furnishing an 81% yield [1]. The quantitative parity in yield (78% vs. 81%) demonstrates equivalent synthetic accessibility of the bromo and chloro intermediates, yet the bromo variant requires significantly milder conditions (low temperature, shorter reaction time), which can be advantageous for scale-up and functional group compatibility.

Medicinal Chemistry Synthetic Methodology Isoindolinone Halogenation

Aryl Bromide Cross-Coupling for Kinase Diversification

The 4-bromo substituent of 7-amino-4-bromoisoindolin-1-one (10b) was directly exploited to construct the 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one scaffold via sequential diazotization, reduction to arylhydrazine, and Fischer indolization with aldehydes or ketones [1]. The resulting CLK inhibitor KuWal151 (derived from the bromo intermediate pathway) inhibited CLK1, CLK2, and CLK4 with high selectivity over DYRK kinases and exhibited potent antiproliferative activity across a panel of cultured cancer cell lines [1]. In contrast, the non-halogenated parent 7-aminoisoindolin-1-one (10a) cannot undergo analogous Pd- or Cu-mediated cross-coupling at the 4-position, fundamentally limiting the chemical space accessible from this scaffold. While the 4-chloro analog can participate in cross-coupling, aryl bromides consistently demonstrate superior reactivity in the oxidative addition step of Pd(0)-catalyzed reactions—a well-established principle in synthetic chemistry that translates to broader substrate scope and higher coupling yields under milder conditions.

Kinase Inhibitor Design Palladium Catalysis Chemical Biology

Bromine Enhances Metabolic Stability

A structure-metabolism relationship study conducted on tryptophanol-derived isoindolinones, which share the isoindolinone core with 7-amino-4-bromoisoindolin-1-one, revealed that introduction of a bromine atom onto the scaffold promotes higher metabolic stability. Specifically, brominated derivatives displayed altered oxidative metabolism patterns, with a decrement of metabolism at the indole 2- and 3-positions and a metabolic switch toward the 6-membered ring [1]. Quantitative antiproliferative data from this series showed that halogen-enriched (brominated) compounds 73k and 73d exhibited 1.9-fold and 3.9-fold higher antiproliferative activity in HCT116 colon carcinoma cells compared to the non-brominated hit compound SLMP53-1 (43a), along with 3.8-fold and 1.9-fold selectivity for the p53 pathway, respectively [1]. While these data derive from more complex tryptophanol-fused isoindolinones rather than the simple building block itself, they establish a class-level principle: bromination of the isoindolinone core confers metabolic and pharmacological advantages over non-brominated analogs.

Drug Metabolism Pharmacokinetics p53 Reactivators

Key Application Scenarios for 7-Amino-4-bromoisoindolin-1-one


Kinase-Targeted Fragment-Based Drug Discovery

The 7-amino group mimics the adenine hinge-binding motif found in ATP-competitive kinase inhibitors, while the 4-bromo substituent serves as a diversification point for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This dual functionality allows 7-amino-4-bromoisoindolin-1-one to serve as a privileged fragment for generating focused kinase inhibitor libraries [1]. The compound's demonstrated utility in creating CLK-selective inhibitors validates this approach, and its milder bromination synthesis (78% yield at −8°C) compared to chloro analog conditions facilitates cost-effective library production [1].

p53 Reactivator and CNS Kinase Inhibitor Synthesis

Building on evidence that bromination of the isoindolinone core improves metabolic stability and antiproliferative potency (1.9–3.9× over non-brominated analogs in HCT116 cells) [2], 7-amino-4-bromoisoindolin-1-one is a rational starting material for programs targeting p53-mutant cancers or CNS kinases where metabolic soft spots must be minimized. The bromine atom pre-installed at the 4-position eliminates the need for late-stage halogenation, preserving the 7-amino group's availability for hinge-binding interactions without protecting group complications [2].

Parallel SAR Exploration Platform

The aryl bromide handle of this compound enables high-throughput parallel diversification via Pd-catalyzed cross-coupling with commercially available boronic acids, amines, or alkynes. This contrasts with the 4-chloro analog, which typically requires more forcing conditions (higher catalyst loading, elevated temperatures) that may compromise the integrity of sensitive functional groups introduced during library synthesis [1]. For CROs and pharmaceutical companies building SAR tables around the isoindolinone core, the bromo variant reduces reaction optimization burden per array.

CLK/DYRK Splicing Kinase Chemical Probes

As explicitly demonstrated by Walter et al. (2018), 7-amino-4-bromoisoindolin-1-one is the direct synthetic precursor to the 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one scaffold, which yielded sub-micromolar CLK1/2/4 inhibitors with high selectivity over DYRK kinases [1]. Procurement of this building block enables academic and industrial groups to rapidly access this validated chemotype for developing chemical probes that dissect alternative splicing regulation in disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Amino-4-bromoisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.